N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride
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Overview
Description
CP-409092 hydrochloride is a chemical compound known for its role as a partial agonist of the gamma-aminobutyric acid type A receptor. This compound exhibits anti-anxiety activity and is primarily used in scientific research. The hydrochloride form of CP-409092 is preferred due to its enhanced water solubility and stability compared to its free base form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-409092 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of CP-409092 is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions, such as halogenation, nitration, and reduction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions
Industrial Production Methods
Industrial production of CP-409092 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification processes: Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
CP-409092 hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
CP-409092 hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on gamma-aminobutyric acid type A receptors and its potential as an anti-anxiety agent.
Medicine: Investigated for its therapeutic potential in treating anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
CP-409092 hydrochloride exerts its effects by acting as a partial agonist of the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and anxiolytic effects. The compound binds to specific sites on the receptor, modulating its activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine that also acts on gamma-aminobutyric acid type A receptors but with a different binding profile.
Alprazolam: Another benzodiazepine with anxiolytic properties, differing in its pharmacokinetic and pharmacodynamic properties.
Lorazepam: Similar in its anxiolytic effects but with a different chemical structure and duration of action
Uniqueness
CP-409092 hydrochloride is unique due to its partial agonist activity at gamma-aminobutyric acid type A receptors, which provides a distinct pharmacological profile compared to full agonists like diazepam and alprazolam. This partial agonist activity may result in fewer side effects and a different therapeutic profile .
Properties
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBYQTCAOAXNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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